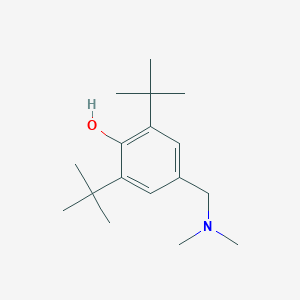
4-Methylsulfanyl-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfanyl-1-oxidopyridin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound is also known as Methylsulfonylpyridine N-oxide (MSPO) and is a derivative of pyridine. The purpose of
Mécanisme D'action
The mechanism of action of 4-Methylsulfanyl-1-oxidopyridin-1-ium involves the scavenging of free radicals and the inhibition of enzymes involved in the production of ROS. The compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. Additionally, MSPO has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methylsulfanyl-1-oxidopyridin-1-ium have been extensively studied. The compound has been shown to have a protective effect on various organs, including the liver, kidney, and brain. MSPO has also been shown to reduce the risk of developing cardiovascular diseases by reducing oxidative stress and inflammation. Additionally, the compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methylsulfanyl-1-oxidopyridin-1-ium in lab experiments include its high purity and stability. The compound is also easy to synthesize and has a low toxicity profile. However, the limitations of using MSPO in lab experiments include its low solubility in water, which can make it difficult to work with. Additionally, the compound can be expensive to synthesize, making it less accessible for some researchers.
Orientations Futures
There are several future directions for the study of 4-Methylsulfanyl-1-oxidopyridin-1-ium. One potential area of research is the development of MSPO-based drugs for the treatment of oxidative stress-related diseases. Additionally, the compound could be studied further for its potential role in the prevention of cardiovascular diseases and diabetes. Further research is also needed to determine the optimal dosage and administration of the compound for therapeutic use.
Conclusion:
In conclusion, 4-Methylsulfanyl-1-oxidopyridin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been extensively studied for its antioxidant properties and has shown promising results in the prevention and treatment of oxidative stress-related diseases. Further research is needed to fully understand the potential of 4-Methylsulfanyl-1-oxidopyridin-1-ium and its role in the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-Methylsulfanyl-1-oxidopyridin-1-ium involves the reaction of 4-methylthiopyridine with hydrogen peroxide in the presence of a catalyst. The reaction results in the oxidation of the sulfur atom to a sulfone group, leading to the formation of 4-Methylsulfanyl-1-oxidopyridin-1-ium. This method is efficient and yields high-quality MSPO.
Applications De Recherche Scientifique
4-Methylsulfanyl-1-oxidopyridin-1-ium has been extensively used in scientific research due to its potential application in various fields. The compound has been studied for its antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. It has also been investigated for its role in the inhibition of enzymes involved in the production of reactive oxygen species (ROS).
Propriétés
Numéro CAS |
129598-77-2 |
|---|---|
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
4-methylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NOS/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 |
Clé InChI |
UWTXRFVTMUORLH-UHFFFAOYSA-N |
SMILES |
CSC1=CC=[N+](C=C1)[O-] |
SMILES canonique |
CSC1=CC=[N+](C=C1)[O-] |
Synonymes |
Pyridine, 4-(methylthio)-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)




